molecular formula C20H24N4O5 B11191781 N-(3-acetylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3-acetylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11191781
M. Wt: 400.4 g/mol
InChI Key: GBGYTGJNRKPCDN-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxymethyl group, a morpholinyl group, and a dihydropyrimidinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-(3-ACETYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a reaction with methoxymethyl chloride in the presence of a base like sodium hydroxide.

    Formation of the Morpholinyl Group: This step involves the reaction of the intermediate with morpholine under reflux conditions.

    Cyclization to Form the Dihydropyrimidinyl Group: The final step involves the cyclization of the intermediate to form the dihydropyrimidinyl group, typically using a reagent like urea in the presence of a catalyst.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-ACETYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where groups like halides or hydroxyl groups are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-(3-ACETYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can be compared with other similar compounds, such as:

    4-ACETYLPHENYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE: This compound has a similar acetylphenyl group but differs in the presence of a methylthio group instead of a methoxymethyl group.

    4-ACETYLPHENYL N-(4-METHOXYPHENYL)CARBAMATE: This compound also contains an acetylphenyl group but has a methoxyphenyl group instead of a morpholinyl group.

    N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE: This compound has a similar acetylphenyl group but includes a methylbenzenesulfonamide group instead of a dihydropyrimidinyl group.

The uniqueness of N-(3-ACETYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H24N4O5/c1-14(25)15-4-3-5-16(10-15)21-18(26)12-24-19(27)11-17(13-28-2)22-20(24)23-6-8-29-9-7-23/h3-5,10-11H,6-9,12-13H2,1-2H3,(H,21,26)

InChI Key

GBGYTGJNRKPCDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC

Origin of Product

United States

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